5-Chloro-1-methyl-3-(2-(trifluoromethyl)phenyl)-1H-pyrazole
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Overview
Description
5-Chloro-1-methyl-3-(2-(trifluoromethyl)phenyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro group at position 5, a methyl group at position 1, and a trifluoromethyl-substituted phenyl group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-3-(2-(trifluoromethyl)phenyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methyl-3-(2-(trifluoromethyl)phenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at position 5 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole compounds with various functional groups.
Scientific Research Applications
5-Chloro-1-methyl-3-(2-(trifluoromethyl)phenyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-3-(2-(trifluoromethyl)phenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 5-Chloro-1-methyl-3-(phenyl)-1H-pyrazole
- 5-Chloro-1-methyl-3-(2-chlorophenyl)-1H-pyrazole
Uniqueness
5-Chloro-1-methyl-3-(2-(trifluoromethyl)phenyl)-1H-pyrazole is unique due to the presence of the trifluoromethyl-substituted phenyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C11H8ClF3N2 |
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Molecular Weight |
260.64 g/mol |
IUPAC Name |
5-chloro-1-methyl-3-[2-(trifluoromethyl)phenyl]pyrazole |
InChI |
InChI=1S/C11H8ClF3N2/c1-17-10(12)6-9(16-17)7-4-2-3-5-8(7)11(13,14)15/h2-6H,1H3 |
InChI Key |
DMMHSTXXEJRKRI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2C(F)(F)F)Cl |
Origin of Product |
United States |
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